N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034398-17-7
VCID: VC4549133
InChI: InChI=1S/C19H23N3O3S2/c1-26-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-25-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
SMILES: CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3
Molecular Formula: C19H23N3O3S2
Molecular Weight: 405.53

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

CAS No.: 2034398-17-7

Cat. No.: VC4549133

Molecular Formula: C19H23N3O3S2

Molecular Weight: 405.53

* For research use only. Not for human or veterinary use.

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide - 2034398-17-7

Specification

CAS No. 2034398-17-7
Molecular Formula C19H23N3O3S2
Molecular Weight 405.53
IUPAC Name N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C19H23N3O3S2/c1-26-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-25-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key JESVVPWPDGTIBP-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3

Introduction

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides, which are derivatives of oxalic acid. This compound is notable for its unique combination of functional groups, including a furan ring, thiomorpholine, and an oxalamide moiety. Its molecular formula is C16H18N2O4S, with a molecular weight of approximately 350.39 g/mol.

Synthesis and Characterization

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. These reactions are carried out under controlled conditions, often requiring specific solvents and temperature profiles to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Potential Applications

This compound has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The mechanism of action is primarily related to its interaction with biological targets such as enzymes or receptors.

Chemical Reactions and Mechanisms

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically studied under various conditions to optimize yield and selectivity. Kinetics and mechanisms are often explored using spectroscopic methods to understand reaction pathways.

Comparison with Other Oxalamides

Other oxalamides, such as N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide and N,N'-Difurfuryloxamide, also exhibit unique properties and potential applications. For example, N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a molecular weight of 334.4 g/mol and shares a similar molecular formula (C16H18N2O4S) . N,N'-Difurfuryloxamide, with a molecular weight of 248.23 g/mol, is known for its simpler structure and potential uses in various chemical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator